molecular formula C8H4BrFO2 B8603974 (3-Bromo-4-fluorophenyl)(oxo)acetaldehyde

(3-Bromo-4-fluorophenyl)(oxo)acetaldehyde

Cat. No. B8603974
M. Wt: 231.02 g/mol
InChI Key: VJKQTQXQKDXVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-fluorophenyl)(oxo)acetaldehyde is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-4-fluorophenyl)(oxo)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-4-fluorophenyl)(oxo)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-4-fluorophenyl)(oxo)acetaldehyde

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-4H

InChI Key

VJKQTQXQKDXVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromo-4-fluoroacetophenone (11.0 g) in 1,4-dioxane (160 ml) and water (15 ml) was added selenium dioxide (8.8 g). The mixture was heated at reflux for 10 h, cooled to room temperature, and the solvent then removed at reduced pressure. The residue was suspended in 50% diethyl ether in isohexane, and residual solid removed by filtration. The filtrate was dried over Na2SO4, and solvent then evaporated to give (3-bromo-4-fluorophenyl)oxoacetaldehyde as a yellow oil, which was used without further purification in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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